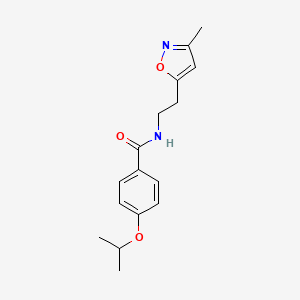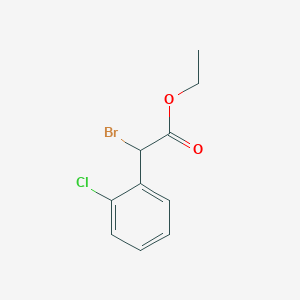
1-Phenethyl-1H-1,2,3-triazole
Übersicht
Beschreibung
1-Phenethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms. The phenethyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its stability, aromaticity, and ability to participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-1,2,3-triazole can be synthesized using several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction can be carried out in various solvents, including water, which makes it environmentally friendly .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow methods. These methods involve the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as manganese dioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The phenethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Various electrophiles or nucleophiles in appropriate solvents and conditions.
Major Products:
Oxidation: 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenethyl triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Wirkmechanismus
1-Phenethyl-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
- 1-Phenyl-1H-1,2,3-triazole
- 1,2,4-Triazole derivatives
- 1,2,3-Triazole analogs
Uniqueness: The phenethyl group in this compound provides unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other triazole derivatives that may lack this substituent .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-1H-1,2,3-triazole: Similar structure but lacks the phenethyl group.
- 1,2,4-Triazole derivatives: Different nitrogen arrangement in the ring.
- 1,2,3-Triazole analogs: Various substituents on the triazole ring .
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-8-13-9-7-11-12-13/h1-5,7,9H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDVQIPVANUWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2683377.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2683378.png)
![ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2683380.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2683384.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2683387.png)


![N-ethyl-2-[(quinazolin-4-yl)amino]acetamide](/img/structure/B2683393.png)


![N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2683397.png)
![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)
